9-Methylacridine

Overview

Description

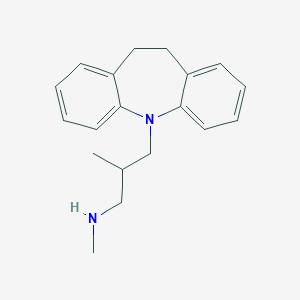

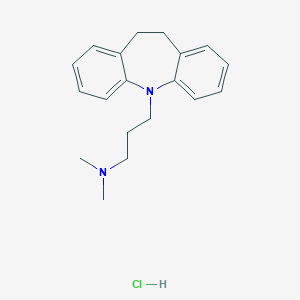

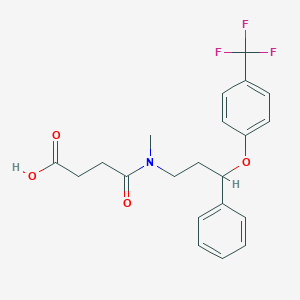

9-Methylacridine is a compound with the molecular formula C14H11N . It is also known by other names such as ACRIDINE, 9-METHYL- and 5-Methylacridine . The molecular weight of this compound is 193.24 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI representation isInChI=1S/C14H11N/c1-10-11-6-2-4-8-13 (11)15-14-9-5-3-7-12 (10)14/h2-9H,1H3 . The Canonical SMILES representation is CC1=C2C=CC=CC2=NC3=CC=CC=C13 . Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 361.9±11.0 °C at 760 mmHg . The compound has a molar refractivity of 64.9±0.3 cm3 . It has 1 hydrogen bond acceptor and 0 hydrogen bond donors .Scientific Research Applications

Ligand-Promoted Alkylation

9-Methylacridine has been identified as an effective ligand for Pd(II)-catalyzed C(sp3)–H and C(sp2)–H alkylation of simple amides with various alkyl iodides, useful in preparing unnatural amino acids and geometrically controlled tri- and tetrasubstituted acrylic acids (Zhu et al., 2014).

Stationary Phases in HPLC

This compound has been used in synthesizing mixed-mode stationary phases for High-Performance Liquid Chromatography (HPLC), exhibiting diverse interactions for chromatographic separation of various organic compounds (Hosseini & Heydar, 2021).

Fluorescent Photoremovable Precursors

It serves as a fluorescent precursor in protecting carboxylic acids, including amino acids, and exhibits sensitive emission properties to environmental factors like polarity, H-bonding, and pH. This property is exploited in UV light photolysis and biological applications such as cellular imaging (Jana et al., 2013).

Raman Spectroscopy Studies

This compound's surface-enhanced Raman scattering has been investigated, providing insights into its interaction with silver surfaces, useful in spectroscopy and materials science (Iliescu et al., 1995).

Antitumor Activity

It has shown promise in antitumor research, particularly in synthesizing derivatives with antiproliferative properties against various cancer cell lines, indicating its potential in developing cancer therapies (Kumar et al., 2017).

Photocatalytic Applications

This compound derivatives have been used in photocatalytic oxidation of organic compounds, signifying their potential in environmental and synthetic chemistry applications (Ohkubo et al., 2006).

Intracellular pH Measurements

It has been used to measure intracellular pH in eukaryotic cells, indicating its utility in biological and medical research (Vigne et al., 1984).

Chemiluminescence in Reactions

Its reaction with hydrogen peroxide, producing chemiluminescence, showcases its potential in analytical chemistry and biochemical assays (Wróblewska et al., 2004).

Ribosome Biogenesis Inhibition

This compound derivatives have been studied for their role in inhibiting ribosome biogenesis, suggesting applications in pharmacology and molecular biology (Anikin & Pestov, 2022).

Safety and Hazards

9-Methylacridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Mechanism of Action

Target of Action

9-Methylacridine, a derivative of acridine, primarily targets DNA . The compound’s planar structure allows it to intercalate into the double-stranded DNA . This interaction with DNA is the primary mode of action for this compound .

Mode of Action

This compound interacts with DNA through a process known as intercalation . The planar structure of this compound allows it to insert itself between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions . The intercalation can disrupt the normal functioning of DNA and related enzymes, leading to various downstream effects .

Biochemical Pathways

The intercalation of this compound into DNA can lead to an increase in reactive oxygen species (ROS) in cells . This ROS accumulation can block the ROS elimination pathway in cells . The disruption of this pathway and the subsequent increase in ROS can affect various biochemical pathways, leading to downstream effects such as apoptosis .

Pharmacokinetics

Like other acridine derivatives, it is expected to have good bioavailability due to its planar structure and ability to interact with biological targets like dna

Result of Action

The interaction of this compound with DNA and the subsequent increase in ROS can lead to various cellular effects. These include an increase in protein carbonyl and MAD content, a decrease in mitochondrial membrane potential (MMP), and disruption of the barrier function of tissues . These changes can induce the up-regulation of genes such as AeDronc, AeCaspase8, and AeCaspase7, leading to apoptotic cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, light conditions can significantly enhance the toxicity of this compound . Under light conditions, this compound shows higher toxicity compared to dark conditions . This suggests that the compound has photoactivation properties, which can influence its action, efficacy, and stability .

Biochemical Analysis

Cellular Effects

In a study on Aedes Aegypti larvae, 9-Methylacridine was found to have significant effects on cellular processes . It was observed that this compound can cause an increase in calcium ion concentration, reactive oxygen species (ROS) eruption, and ROS accumulation by blocking the ROS elimination pathway in mosquito larvae midgut cells . This in turn caused an increase in protein carbonyl and MAD content, a decrease in mitochondrial membrane potential (MMP), a disruption of the barrier function of midgut tissues, a significant decrease in midgut weight and chitin content, which induced the up-regulation of AeDronc, AeCaspase8 and AeCaspase7 genes, leading to apoptotic cell death .

Molecular Mechanism

It is known that it can generate a large amount of ROS in the cells of the midgut of mosquito larvae and induce apoptosis . This results in the disruption of the function of the tissues of mosquito larvae, accelerating the death of the mosquito larvae and delaying the development of the mosquito larvae .

properties

IUPAC Name |

9-methylacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDRLXJNISEWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=NC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862287 | |

| Record name | 9-Methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

611-64-3, 88813-63-2 | |

| Record name | 9-Methylacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088813632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methylacridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methylacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-METHYLACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F3Q4U9UIS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 9-methylacridine is C14H11N, and its molecular weight is 193.24 g/mol. []

ANone: Yes, this compound exhibits characteristic spectroscopic properties. For instance, Raman spectroscopy has been used to study its adsorption onto silver sol. []

ANone: The reaction of this compound with iodine can lead to different products depending on the solvent. In methylene chloride, an iodine-rich salt, [ICH2C13H8N–H]4(I8)(I5)2, is formed, where an iodine atom replaces a proton on the methyl group. In toluene, both a charge-transfer complex, ICH2C13H8N–I2, and a salt, [CH3–acridine(H)]2(I7)(I5), are produced. The formation of polyiodide salts is attributed to the availability of a facile reaction pathway involving an aryl radical cation formed via initial oxidation by I2. []

ANone: Yes, this compound can participate in ring transformation reactions. For example, it reacts with 2,4,6-triarylpyrylium salts to yield spiro[cyclohexadiene-dihydroacridines], a novel class of spirodihydroacridines. This transformation involves a 2,5-[C4+C2] pyrylium ring transformation. [, ]

ANone: this compound serves as a valuable starting material in organic synthesis. It can be oxidized to 9-acridinecarboxaldehyde, a versatile intermediate for preparing various acridine derivatives. For example, 9-acridinecarboxaldehyde can be converted to the corresponding hydroximinoyl chloride, which undergoes dipolar addition with enamines to yield isoxazoles. []

ANone: this compound derivatives have been explored for potential use as antifungal agents. Specifically, 9-straight chain alkylated acridine derivatives have demonstrated antifungal activity, with their efficacy linked to their affinity for mold, as determined through cyclic voltammetry studies. []

ANone: Yes, this compound has been incorporated into the design of photoactivated DNA oxidizing agents. These molecules consist of an acridine moiety covalently linked to a viologen unit. Upon photoexcitation, they induce DNA damage. Studies suggest that these agents bind to DNA via both intercalative and electrostatic modes. []

ANone: Yes, this compound has been detected in environmental samples. Effect-directed analysis (EDA) identified it as a potential developmental toxicant in soil samples collected from a former municipal landfill site. Zebrafish embryotoxicity assays confirmed its developmental toxicity. []

ANone: this compound can be effectively quantified in complex mixtures, such as aviation kerosene, using a combination of solid-phase extraction (SPE), high-performance liquid chromatography (HPLC), and fluorescence detection. This method demonstrates high sensitivity and selectivity for this compound and other basic azaarenes. []

ANone: While traditional methods exist, this compound can be synthesized using microwave radiation. This method offers potential advantages in terms of reaction time and efficiency. []

ANone: Research indicates that this compound can act as an effective ligand in palladium-catalyzed C(sp3)–H and C(sp2)–H alkylation reactions. This ligand promotes the alkylation of simple amides with various alkyl iodides, enabling the preparation of unnatural amino acids and geometrically controlled acrylic acid derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1-(trideuteriomethyl)indazole-3-carboxamide](/img/structure/B195961.png)